4-Diazoimidazole-5-carboxamide

Description

The exact mass of the compound 4-Diazoimidazole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Diazoimidazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Diazoimidazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

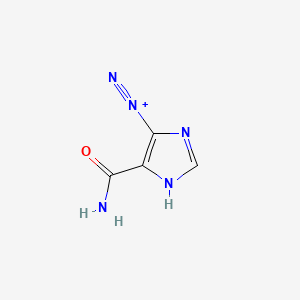

Structure

3D Structure

Properties

IUPAC Name |

5-carbamoyl-1H-imidazole-4-diazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O/c5-3(10)2-4(9-6)8-1-7-2/h1H,(H2-,5,7,8,10)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPULRJKDSGAKML-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N5O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64038-55-7 (chloride) | |

| Record name | 4-Diazoimidazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901031198 | |

| Record name | 4-(Aminocarbonyl)-1H-imidazole-5-diazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24316-91-4, 26230-33-1 | |

| Record name | 4-Diazoimidazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazo-ica | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Aminocarbonyl)-1H-imidazole-5-diazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Diazoimidazole-5-carboxamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Diazoimidazole-5-carboxamide, often abbreviated as Diazo-IC, is a pivotal heterocyclic compound with significant relevance in medicinal chemistry and organic synthesis. Structurally, it features an imidazole ring functionalized with a diazo group and a carboxamide group, bestowing upon it a unique reactivity profile. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-diazoimidazole-5-carboxamide, with a particular focus on its role as a key intermediate in the synthesis of the anticancer drug Temozolomide.

Physicochemical Properties

4-Diazoimidazole-5-carboxamide is typically a beige to light brown solid.[1] Its stability is a critical consideration for its handling and storage. The compound is stable in the absence of moisture but is known to cyclize in aqueous solutions.[2][3] As a diazo compound, it should be handled with caution due to potential sensitivity to light, heat, and shock.[4]

Table 1: Physicochemical Properties of 4-Diazoimidazole-5-carboxamide

| Property | Value | Source(s) |

| CAS Number | 7008-85-7 | |

| Molecular Formula | C₄H₃N₅O | |

| Molecular Weight | 137.10 g/mol | [5] |

| Appearance | Beige to Light Brown Solid | [1] |

| Melting Point | 205-210 °C (decomposes) | [6] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol (with heating/sonication) and water (with heating). | [6] |

| Storage | Refrigerator, under inert atmosphere, protected from light and moisture. | [1] |

Spectroscopic Characterization

Detailed experimental spectroscopic data for 4-diazoimidazole-5-carboxamide is not extensively available in the public domain. However, based on its structure and data from related imidazole derivatives, the following characteristics can be anticipated.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H and C=O stretching of the carboxamide group, and a strong, characteristic absorption for the diazo group (N≡N stretch), typically in the range of 2100-2200 cm⁻¹. The NIST WebBook provides an IR spectrum for a related compound, Imidazole-4(or 5)-carboxamide, 5(or 4)-diazo-4,5-dihydro-, which can serve as a reference.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would likely show a signal for the imidazole ring proton and broad signals for the -NH₂ protons of the carboxamide group. The exact chemical shifts would be influenced by the solvent used.

-

¹³C NMR: The spectrum would display signals for the four carbon atoms of the imidazole ring and the carbonyl carbon of the carboxamide group. The carbon atom attached to the diazo group would have a characteristic chemical shift.

-

-

UV-Vis Spectroscopy: Diazo compounds typically exhibit characteristic electronic transitions. 4-Diazoimidazole-5-carboxamide is expected to have absorption maxima in the UV region, corresponding to π→π* and n→π* transitions of the imidazole ring and the diazo group.[8]

Synthesis of 4-Diazoimidazole-5-carboxamide

The primary route for the synthesis of 4-diazoimidazole-5-carboxamide is through the diazotization of its corresponding amino precursor, 5-aminoimidazole-4-carboxamide (AICA).[2][3]

Experimental Protocol: Synthesis of 4-Diazoimidazole-5-carboxamide

Causality behind Experimental Choices: The diazotization reaction is a standard method for converting a primary aromatic amine to a diazonium salt. The use of nitrous acid (generated in situ from sodium nitrite and a strong acid) is a classic and effective approach. The reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The choice of acid and solvent can influence the reaction yield and the stability of the product.

Step-by-Step Methodology:

-

Preparation of the Amine Salt: 5-Aminoimidazole-4-carboxamide (AICA) is dissolved in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid) at 0-5 °C with stirring. This protonates the amino group, making it susceptible to reaction with nitrous acid.

-

Diazotization: A pre-cooled aqueous solution of sodium nitrite is added dropwise to the AICA solution while maintaining the temperature between 0 and 5 °C. The addition is controlled to manage the exothermic reaction and prevent the decomposition of the diazo product.

-

Isolation: Upon completion of the reaction, the resulting 4-diazoimidazole-5-carboxamide often precipitates from the reaction mixture. The solid product is then collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol, ether) to remove impurities, and dried under vacuum.

Caption: Synthesis of 4-Diazoimidazole-5-carboxamide via diazotization.

Reactivity and Chemical Transformations

The diazo and carboxamide functionalities of 4-diazoimidazole-5-carboxamide dictate its reactivity.

Coupling Reactions

As a diazonium compound, 4-diazoimidazole-5-carboxamide can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, under conditions typical for benzenoid diazonium salts.[9] These reactions are a cornerstone of azo dye chemistry and can be used to synthesize a variety of functionalized imidazole derivatives.

Cyclization Reactions

In aqueous solutions, 4-diazoimidazole-5-carboxamide is known to undergo intramolecular cyclization to form 2-azahypoxanthine.[2][3] This reaction highlights the importance of handling and storing the compound in anhydrous conditions to maintain its integrity.

Precursor to Temozolomide

One of the most significant applications of 4-diazoimidazole-5-carboxamide is its role as a key intermediate in the synthesis of the alkylating agent Temozolomide, which is used in the treatment of brain tumors.[10] The synthesis involves the reaction of 4-diazoimidazole-5-carboxamide with methyl isocyanate.

Sources

- 1. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AN IMPROVED PROCESS FOR THE PREPARATION OF TEMOZOLOMIDE AND ANALOGS - Patent 2066672 [data.epo.org]

- 3. EP2066672B1 - An improved process for the preparation of temozolomide and analogs - Google Patents [patents.google.com]

- 4. Tunable Stability of Imidazotetrazines Leads to a Potent Compound for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-diazo-4H-imidazole-5-carboxamide | 7008-85-7 [chemicalbook.com]

- 7. Imidazole-4(or 5)-carboxamide, 5(or 4)-diazo-4,5-dihydro- [webbook.nist.gov]

- 8. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 9. researchgate.net [researchgate.net]

- 10. Antitumour imidazotetrazines. Part 36.1 Conversion of 5-aminoimidazole-4-carboxamide to imidazo[5,1-d [ ] ][1,2,3,5]tetrazin-4(3H [ ] )-ones and imidazo[1,5-a][1,3,5]triazin-4(3H [ ] )-ones related in structure to the antitumour agents temozolomide and mitozolomide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

"4-Diazoimidazole-5-carboxamide" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Diazoimidazole-5-carboxamide

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Diazo-IC

4-Diazoimidazole-5-carboxamide, often referred to in literature as 5-diazoimidazole-4-carboxamide or simply "Diazo-IC," is a high-energy, reactive intermediate of pivotal importance in pharmaceutical synthesis.[1][2][3] Its significance is not as an end-product but as a critical building block for the construction of more complex heterocyclic systems. Most notably, it is the immediate precursor to the imidazotetrazine class of anticancer agents, including the widely used drugs Dacarbazine and Temozolomide.[4][5][6][7] Understanding the nuances of its synthesis is paramount for any researcher or drug development professional working in this domain. This guide provides a detailed exploration of the core synthesis pathway, emphasizing the underlying chemical principles, procedural rationale, and critical safety considerations that ensure a successful and reproducible outcome.

Part 1: The Core Synthesis Pathway - Diazotization of a Heterocyclic Amine

The most established and efficient route to 4-diazoimidazole-5-carboxamide is through the diazotization of its corresponding primary amine precursor, 5-amino-1H-imidazole-4-carboxamide (AIC).[4][5][7]

The Principle of Diazotization

Diazotization is a cornerstone reaction in organic chemistry for converting a primary aromatic or heterocyclic amine into a diazonium salt.[8] The process involves the reaction of the amine with nitrous acid (HNO₂), which is highly unstable and therefore generated in situ from a stable salt, typically sodium nitrite (NaNO₂), and a strong mineral acid like hydrochloric acid (HCl).[9][][11]

The core of the reaction is the formation of a highly electrophilic nitrosating agent, the nitrosonium ion (NO⁺), in the acidic medium.[11][12] This electrophile is then attacked by the nucleophilic amino group, initiating a cascade of proton transfers and dehydration to yield the final diazonium species.[11][12]

Causality Behind Experimental Choices

A successful synthesis hinges on understanding why specific conditions are employed. This is not merely procedural adherence but a reflection of the reaction's delicate nature.

-

Critical Temperature Control (0-5 °C): The necessity of maintaining the reaction in an ice bath cannot be overstated. This is for two primary reasons:

-

Nitrous Acid Stability: Nitrous acid is prone to decomposition at ambient temperatures. Low temperatures ensure its availability throughout the addition of the amine.[]

-

Product Stability: Diazonium salts, particularly heterocyclic variants, are high-energy compounds. Elevated temperatures can lead to violent, uncontrolled decomposition and the release of nitrogen gas, posing a significant safety risk and drastically reducing yield.[6]

-

-

Requirement for a Strong Acidic Medium: The use of a strong acid such as HCl is fundamental. It serves to protonate the in situ generated nitrous acid, which facilitates the loss of a water molecule to form the potent electrophile, the nitrosonium ion (NO⁺), which is the active species that reacts with the amine.[9][12]

-

Slow, Controlled Reagent Addition: The dropwise addition of the sodium nitrite solution is crucial for managing the reaction's exothermicity. A rapid addition would cause a spike in temperature, leading to the decomposition of both the reagent and the desired product.[13]

Reaction Mechanism

The diazotization of 5-amino-1H-imidazole-4-carboxamide (AIC) proceeds through a well-understood mechanism, which is visualized in the diagram below.

Caption: A streamlined workflow for the synthesis of Diazo-IC, emphasizing immediate use.

Detailed Protocol

-

Preparation of Amine Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-amino-1H-imidazole-4-carboxamide (e.g., 3.0 mmol) in 2.0 mL of distilled water. [13]2. Acidification and Cooling: Place the flask in an ice-water bath. While stirring, slowly add concentrated hydrochloric acid (e.g., 1.2 mL, ~12.0 mmol) diluted with 2.0 mL of water. [13]Continue stirring until the mixture reaches a stable temperature between 0 °C and 5 °C.

-

Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (e.g., 3.0 mmol, 207 mg) in 1.0 mL of cold distilled water. [13]4. Diazotization Reaction: Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred, cold amine solution over 15-20 minutes. Crucially, ensure the internal temperature does not exceed 5 °C during the addition. The reaction solution may develop a pink or reddish color. [13]5. Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. [13]The presence of excess nitrous acid can be confirmed with starch-potassium iodide paper (a positive test turns the paper blue-black).

-

Immediate Use: The resulting solution/slurry contains 4-diazoimidazole-5-carboxamide. Due to its instability, it is highly recommended to use this intermediate in situ for the subsequent reaction without isolation. [6][7]

Summary of Reaction Parameters

| Parameter | Value / Condition | Rationale / Insight |

| Starting Material | 5-Amino-1H-imidazole-4-carboxamide (AIC) | Commercially available precursor with the required primary amine. [6] |

| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | In situ generation of nitrous acid for diazotization. [9] |

| Molar Ratio (AIC:NaNO₂:HCl) | ~1 : 1 : 4 | Stoichiometric nitrite is required; excess acid ensures complete reaction. [13] |

| Solvent | Water | Effective solvent for the ionic species involved. |

| Temperature | 0 - 5 °C | Critical for preventing decomposition of nitrous acid and the diazonium product. [13] |

| Reaction Time | 30 - 60 minutes post-addition | Allows the reaction to proceed to completion at low temperatures. [13] |

| Typical Yield | 70% - 94% (used in situ) | High conversion is typical when conditions are well-controlled. [7] |

Part 3: Trustworthiness and Critical Safety Mandates

The synthesis of diazonium salts is a self-validating system; procedural deviations, especially in temperature control, will invariably lead to failed reactions and potentially unsafe conditions.

The Hazard of Isolation

While the synthesis in solution is routine, the isolation of solid 4-diazoimidazole-5-carboxamide is a hazardous undertaking that should be avoided in most contexts. [6]Solid diazonium salts can be shock-sensitive and may decompose explosively when heated or subjected to friction. [6]The standard and authoritative approach in both academic and industrial settings is to generate and consume this intermediate in a subsequent step within the same reaction vessel or in a telescoped process.

Safety Protocols

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

Engineering Controls: Conduct the entire procedure in a certified chemical fume hood to prevent inhalation of HCl vapors.

-

Emergency Preparedness: Have a blast shield in place, especially if working on a larger scale. Ensure access to an emergency shower and eyewash station.

-

Waste Disposal: Quench any unreacted diazonium solution carefully with a reducing agent (e.g., sulfamic acid) before neutralization and disposal according to institutional guidelines.

Conclusion: A Gateway to Advanced Therapeutics

The synthesis of 4-diazoimidazole-5-carboxamide via the diazotization of AIC is a robust and well-characterized process. Its successful execution is less about novel chemistry and more about a disciplined application of fundamental principles: precise temperature control, stoichiometric accuracy, and an unwavering commitment to safety. By mastering this synthesis, researchers and drug development professionals gain access to a versatile intermediate that is the gateway to life-saving imidazotetrazine anticancer agents.

References

- A kind of optimum synthesis technique of anticancer drug Dacarbazine.

- Dacarbazine. Wikipedia.

- Stasevych, M. V., Kusyi, М. А., & Mickevičius, V. (2019). DEVELOPMENT OF THE BASICS OF PRODUCTION TECHNOLOGY OF DACARBAZINE SUBSTANCE WITH ANTICANCER EFFECT. KTU ePubl.

- Diazotis

- 5-Diazoimidazole-4-carboxamide. Santa Cruz Biotechnology.

- Custom Diazotiz

- 4-Diazoimidazole-5-carboxamide.

- 4-Diazo-4H-imidazole-5-carboxamide.

- Synthesis of temozolomide and analogs.

- Lowe, H. C., & Stevens, M. F. G. (2013). The Medicinal Chemistry of Imidazotetrazine Prodrugs. Current Medicinal Chemistry, 20(6), 797-832.

- 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. JoVE (Journal of Visualized Experiments).

- Diazotiz

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Diazoimidazole-5-carboxamide | C4H4N5O+ | CID 81485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dacarbazine - Wikipedia [en.wikipedia.org]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. US6844434B2 - Synthesis of temozolomide and analogs - Google Patents [patents.google.com]

- 7. The Medicinal Chemistry of Imidazotetrazine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Diazotisation [organic-chemistry.org]

- 11. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]

- 12. byjus.com [byjus.com]

- 13. CN110305067A - A kind of optimum synthesis technique of anticancer drug Dacarbazine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Mechanism of Action of 4-Diazoimidazole-5-carboxamide and its Progenitors in Oncology

This guide provides a comprehensive exploration of the mechanism of action of 4-diazoimidazole-5-carboxamide, a critical reactive intermediate derived from the bioactivation of key chemotherapeutic agents. We will delve into the chemical transformations, molecular interactions, and cellular consequences that underpin its potent anti-cancer activity, with a particular focus on its progenitors, dacarbazine and temozolomide. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of compounds.

The Imidazole-4-carboxamide Scaffold: A Foundation for Anticancer Agents

The imidazole ring is a versatile heterocyclic structure that serves as a cornerstone for numerous biologically active molecules.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged scaffold in medicinal chemistry.[1] Several imidazole-based drugs have been developed for cancer therapy, including purine antimetabolites and alkylating agents.[2] The imidazole-4-carboxamide core, in particular, is central to the activity of the clinically significant drugs dacarbazine and temozolomide.[3][4] These agents function by introducing alkyl groups into DNA, a process that disrupts DNA replication and transcription, ultimately leading to cancer cell death.[2][5]

Bioactivation of Dacarbazine and Temozolomide: The Genesis of the Reactive Species

The therapeutic efficacy of dacarbazine and temozolomide is not inherent to the parent molecules themselves. Instead, they function as prodrugs that undergo metabolic activation to generate the ultimate cytotoxic species.[3][6]

Dacarbazine (DTIC) requires enzymatic activation in the liver by cytochrome P450 enzymes.[3] This process involves N-demethylation to produce 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).[6]

Temozolomide (TMZ) , on the other hand, is designed for spontaneous, non-enzymatic activation under physiological conditions.[4] It hydrolyzes in aqueous solution to the same active metabolite, MTIC. This property allows for oral administration and better penetration of the blood-brain barrier, making it a frontline treatment for glioblastoma multiforme.[4]

The key intermediate, MTIC, is unstable and rapidly decomposes to form 5-aminoimidazole-4-carboxamide (AIC) and a highly reactive methyldiazonium cation. It is this methyldiazonium cation that is the primary alkylating agent responsible for the cytotoxic effects of both dacarbazine and temozolomide. The formation of a diazo intermediate is a critical step in this process.

Figure 1: Bioactivation pathways of Dacarbazine and Temozolomide leading to the formation of the active methyldiazonium cation.

The Core Mechanism: DNA Alkylation by the Diazonium Intermediate

The crux of the anticancer activity of these agents lies in the ability of the methyldiazonium cation to transfer a methyl group to nucleophilic sites on DNA bases. The primary targets for this alkylation are the N7 and O6 positions of guanine, and to a lesser extent, the N3 position of adenine.

-

N7-methylguanine (N7-MeG): This is the most abundant DNA adduct formed. While not directly cytotoxic, its formation can destabilize the glycosidic bond, leading to depurination and the creation of an abasic site, which can stall DNA replication.

-

O6-methylguanine (O6-MeG): This lesion is considered the most critical for the cytotoxic and mutagenic effects of these drugs. During DNA replication, O6-MeG can mispair with thymine instead of cytosine. This mispairing is recognized by the DNA mismatch repair (MMR) system. In an attempt to correct the error, the MMR machinery repeatedly removes the newly synthesized thymine, leading to a futile cycle of repair that results in DNA strand breaks and ultimately triggers apoptosis.[5]

-

N3-methyladenine (N3-MeA): This is a minor adduct, but it can also contribute to cytotoxicity by blocking DNA replication.

The generation of O6-MeG is a key determinant of chemosensitivity. Tumor cells can develop resistance to these agents through the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly removes the methyl group from the O6 position of guanine, thereby repairing the lesion and mitigating the cytotoxic effects of the drug.

Figure 2: The mechanism of DNA alkylation by the methyldiazonium cation and the subsequent cellular responses leading to apoptosis.

Broader Biological Activities of Imidazole-4-carboxamide Derivatives

While the primary focus of this guide is on the DNA alkylating mechanism, it is noteworthy that other imidazole-4-carboxamide derivatives exhibit diverse biological activities. For instance, certain "fairy chemicals" derived from mushrooms, including an imidazole-4-carboxamide, have been shown to inhibit the expression of immune checkpoint molecules like PD-L1 and the Axl receptor tyrosine kinase in melanoma cells.[7][8] This suggests that the imidazole-4-carboxamide scaffold can be modified to target different pathways involved in cancer progression, opening up avenues for the development of novel therapeutics with distinct mechanisms of action.

Experimental Protocols for Assessing the Mechanism of Action

To investigate the mechanism of action of diazoimidazole-carboxamide derivatives and their progenitors, a series of in vitro and in vivo experiments are essential. Below is a representative protocol for an in vitro cytotoxicity assay.

Protocol: In Vitro Cytotoxicity Assay using a Resazurin-based Method

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., temozolomide) in a cancer cell line.

Materials:

-

Cancer cell line (e.g., U87 MG glioblastoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Test compound (e.g., temozolomide) dissolved in a suitable solvent (e.g., DMSO)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

96-well cell culture plates

-

Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

-

Incubate for 72 hours at 37°C and 5% CO2.

-

-

Resazurin Assay:

-

Add 20 µL of the resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C and 5% CO2, protected from light.

-

Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Subtract the average fluorescence of the no-cell control from all other values.

-

Normalize the data to the vehicle control (set to 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Calculate the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

-

Quantitative Data Summary

The following table summarizes key properties of dacarbazine and temozolomide.

| Property | Dacarbazine (DTIC) | Temozolomide (TMZ) |

| Mechanism of Action | DNA alkylating agent | DNA alkylating agent |

| Activation | Hepatic (enzymatic) | Spontaneous (non-enzymatic) |

| Administration | Intravenous | Oral |

| Primary Indications | Metastatic melanoma, Hodgkin's lymphoma[3] | Glioblastoma multiforme, anaplastic astrocytoma[6] |

| Key Cytotoxic Lesion | O6-methylguanine | O6-methylguanine |

| Resistance Mechanism | MGMT expression | MGMT expression |

Conclusion

The 4-diazoimidazole-5-carboxamide moiety and its conceptual precursor, the methyldiazonium cation, represent a critical reactive intermediate in the mechanism of action of the important anticancer drugs dacarbazine and temozolomide. Their therapeutic efficacy is derived from the ability of these prodrugs to undergo bioactivation, leading to the formation of a potent alkylating species that damages the DNA of cancer cells. The formation of O6-methylguanine adducts and the subsequent engagement of the mismatch repair system are central to the induction of apoptosis. A thorough understanding of this mechanism is crucial for the development of novel, more effective alkylating agents and for devising strategies to overcome drug resistance in the clinic. The versatility of the imidazole-4-carboxamide scaffold also presents exciting opportunities for the design of new anticancer agents with diverse mechanisms of action.

References

-

The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. PubMed. Available at: [Link]

-

4-Diazo-5-alkylsulphonamidopyrazoles: Synthesis and Evaluation of Biological Activity. ResearchGate. Available at: [Link]

-

The use of temozolomide for the treatment of malignant tumors: clinical evidence and molecular mechanisms of action. PubMed. Available at: [Link]

-

Mechanism of action of Dacarbazine and TMZ. HMTIC... ResearchGate. Available at: [Link]

-

Biological activity of diazonium compounds: studies on the mechanism of action of 4(or 5)-diazoimidazole-5(or 4)-carboxamide on 5-hydroxytryptamine release from rabbit platelets. I. Requirement for calcium ion. PubMed. Available at: [Link]

-

Dacarbazine and temozolomide. Clinical Tree. Available at: [Link]

-

Triazines and related products. Part 23. New photo-products from 5-diazoimidazole-4-carboxamide (Diazo-IC). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Temozolomide: a novel oral alkylating agent. PubMed. Available at: [Link]

-

Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. PubMed. Available at: [Link]

-

5-aminoimidazole-4-carboxamide ribonucleoside and AMP-activated protein kinase inhibit signalling through NF-κB. PubMed. Available at: [Link]

-

5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase. PubMed. Available at: [Link]

-

Imidazoles as potential anticancer agents. PMC. Available at: [Link]

-

Temozolomide, Procarbazine and Nitrosoureas in the Therapy of Malignant Gliomas: Update of Mechanisms, Drug Resistance and Therapeutic Implications. MDPI. Available at: [Link]

-

Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Available at: [Link]

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. Available at: [Link]

-

4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585. PubChem. Available at: [Link]

-

4-Diazoimidazole-5-carboxamide | C4H4N5O+ | CID 81485. PubChem. Available at: [Link]

-

Diazoimidazole-4-carboxamide: Properties, Applications, Safety, Synthesis & Reliable Suppliers in China. Quinoline. Available at: [Link]

-

The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. MDPI. Available at: [Link]

-

Fungal derived dye as potential photosensitizer for antimicrobial photodynamic therapy. PubMed. Available at: [Link]

-

Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ResearchGate. Available at: [Link]

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinicalpub.com [clinicalpub.com]

- 4. Temozolomide: a novel oral alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The use of temozolomide for the treatment of malignant tumors: clinical evidence and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 4-Diazoimidazole-5-carboxamide as a Process-Related Impurity in Temozolomide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 4-Diazoimidazole-5-carboxamide (DIC), a critical process-related impurity in the synthesis of the alkylating chemotherapeutic agent, Temozolomide (TMZ). This document moves beyond a simple impurity profile, offering a detailed examination of the synthetic origins of DIC, its chemical properties, and its potential impact on the safety and efficacy of the final drug product. We will explore the mechanistic reasons for its formation, present robust analytical methodologies for its detection and quantification, and discuss the toxicological considerations and regulatory landscape surrounding this impurity. This guide is intended to be a valuable resource for researchers, process chemists, and quality control analysts involved in the development, manufacturing, and regulation of Temozolomide.

Introduction: The Significance of Impurity Profiling in Temozolomide

Temozolomide (TMZ) is an oral alkylating agent pivotal in the treatment of glioblastoma multiforme and refractory anaplastic astrocytoma.[1] Its therapeutic action relies on its ability to methylate DNA, leading to tumor cell death.[2] As a potent cytotoxic drug, the purity and safety of the active pharmaceutical ingredient (API) are of paramount importance. Pharmaceutical impurities, even at trace levels, can have unintended pharmacological or toxicological effects, potentially compromising patient safety and therapeutic outcomes.

The rigorous control of impurities is a cornerstone of modern pharmaceutical development and is mandated by regulatory bodies worldwide.[3] For Temozolomide, a thorough understanding of its impurity profile is not merely a regulatory hurdle but a scientific necessity to ensure a consistent and safe drug product. This guide focuses specifically on 4-Diazoimidazole-5-carboxamide (DIC), a key process-related impurity that requires careful monitoring and control during the manufacturing process.

Chemical Genesis: 4-Diazoimidazole-5-carboxamide as a Synthetic Precursor

Contrary to being a degradation product, 4-Diazoimidazole-5-carboxamide is often a starting material or a key intermediate in several synthetic routes to Temozolomide.[4] This is a crucial distinction, as its presence in the final API is indicative of an incomplete reaction or inadequate purification of the drug substance.

One common synthetic pathway involves the reaction of 5-aminoimidazole-4-carboxamide (AICA) to form the diazo derivative, DIC. This intermediate is then reacted with methyl isocyanate to yield Temozolomide.

DOT Diagram: Synthetic Origin of 4-Diazoimidazole-5-carboxamide in Temozolomide Synthesis

Caption: Synthetic pathway illustrating the formation of DIC from AICA and its subsequent conversion to TMZ.

The presence of unreacted DIC in the final Temozolomide API is a direct consequence of the efficiency of the cyclization reaction with methyl isocyanate and the effectiveness of the downstream purification steps. Therefore, control strategies should focus on optimizing the reaction conditions to drive the conversion to completion and developing robust purification methods to remove any residual DIC.

It is important to differentiate DIC from the primary degradation product of Temozolomide. Under physiological conditions (pH > 7), Temozolomide undergoes hydrolysis to form the active metabolite, 5-(3-methyl-1-triazenyl)imidazole-4-carboxamide (MTIC), which then rapidly decomposes to 5-aminoimidazole-4-carboxamide (AIC) and the methyldiazonium cation, the ultimate alkylating species.[2]

DOT Diagram: Degradation Pathway of Temozolomide

Sources

- 1. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-Diazo-4H-Imidazole-5-Carboxamide: Properties, Uses, Safety, Synthesis & Supplier Information China [chemheterocycles.com]

An In-depth Technical Guide to 4-Diazoimidazole-5-carboxamide (Diazo-IC): Chemical Structure, Stability, and Handling

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-diazoimidazole-5-carboxamide, commonly referred to as Diazo-IC. This molecule, while structurally unassuming, holds significant clinical relevance as the primary photodegradation product of the chemotherapeutic agent dacarbazine (DTIC). The formation of Diazo-IC is directly linked to the adverse event of venous pain during dacarbazine infusion, a factor that can impact patient comfort and compliance.

This guide is structured to provide a deep dive into the core chemical and physical properties of Diazo-IC, moving beyond a cursory overview. We will explore its molecular structure, stability under various conditions, and the fundamental principles of its reactivity. By understanding the causality behind its formation and behavior, researchers and drug development professionals can devise more effective strategies for formulation, handling, and administration of its parent compound, dacarbazine, ultimately enhancing therapeutic outcomes.

Molecular Structure and Physicochemical Properties

4-Diazoimidazole-5-carboxamide (Diazo-IC) is a heterocyclic organic compound with the chemical formula C₄H₃N₅O.[1] It is characterized by an imidazole ring substituted with a diazo group at the 4-position and a carboxamide group at the 5-position.

Chemical Structure

The structure of Diazo-IC features a planar five-membered imidazole ring, which imparts aromatic character.[2] The diazo group (-N₂⁺) and the carboxamide group (-C(O)NH₂) are key functional moieties that dictate its reactivity and physical properties. The molecule exists as a neutral species with a separation of charge in the diazo group, which can be represented by resonance structures.

Caption: 2D Chemical Structure of 4-Diazoimidazole-5-carboxamide (Diazo-IC).

Physicochemical Properties

A summary of the key physicochemical properties of Diazo-IC is presented in the table below. It is important to note that some reported values, such as the melting point, show variability across different sources, which may be attributed to differences in purity or experimental conditions.

| Property | Value | Source(s) |

| IUPAC Name | 5-diazoimidazole-4-carboxamide | [3] |

| Synonyms | Diazo-IC, 4-Diazo-4H-imidazole-5-carboxamide | [3] |

| CAS Number | 7008-85-7 | [3] |

| Molecular Formula | C₄H₃N₅O | [3] |

| Molar Mass | ~137.10 g/mol | [3] |

| Appearance | White to off-white or beige to light brown powder/solid | [2] |

| Melting Point | 257-259 °C | [2] |

| 205-210 °C (decomposition) | ||

| Solubility | Slightly soluble in water. Sparingly soluble in DMSO. Slightly soluble in methanol with heating. | [2] |

| Stability | Stable under normal conditions; may decompose upon heating or with strong oxidizing agents. | [2] |

Stability Profile of Diazo-IC

The stability of Diazo-IC is a critical factor, both in the context of its formation from dacarbazine and its persistence as a potential causative agent of adverse effects. Its stability is influenced by light, temperature, and the chemical environment.

Photostability

Diazo-IC is intrinsically linked to photochemistry as it is a photodegradation product of dacarbazine.[4] The formation of Diazo-IC from dacarbazine is a light-dependent process. Consequently, solutions of dacarbazine should be protected from light to minimize the generation of Diazo-IC.[5]

While Diazo-IC is formed by light, like many diazo compounds, it is also susceptible to further photolytic decomposition. Upon absorption of UV radiation, diazo compounds can extrude nitrogen gas (N₂) to generate highly reactive carbenes. This photolytic instability is a hallmark of diazo chemistry.

Caption: General photodecomposition pathway of Diazo-IC.

Thermal Stability

Diazo-IC is reported to be stable under normal storage conditions but may decompose upon heating.[2] One of the cited melting points is in the range of 205-210 °C with decomposition. This indicates that while it is a solid with a defined melting point, it is thermally labile at elevated temperatures. As a general precaution with diazo compounds, heating should be approached with caution due to the potential for rapid, exothermic decomposition and the release of nitrogen gas.

pH and Solvent Effects

The stability of Diazo-IC, and its formation from dacarbazine, can be influenced by the pH and composition of the solution. While specific studies on the intrinsic stability of isolated Diazo-IC across a pH range are not extensively detailed, the stability of its precursor, dacarbazine, is known to be pH-dependent. The rate of Diazo-IC formation from dacarbazine increases with time in various dissolving solutions.[4]

Reactivity and Mechanistic Insights

The diazo and imidazole functionalities of Diazo-IC are the primary drivers of its chemical reactivity.

Reactivity of the Diazo Group

The diazo group is highly versatile in organic synthesis and is known for several characteristic reactions:

-

Carbene Formation: As mentioned, photolysis or thermolysis of diazo compounds can lead to the formation of carbenes by the elimination of N₂. These carbenes are highly reactive electrophilic species that can undergo a variety of insertion and addition reactions.

-

Cycloaddition Reactions: Diazo compounds can participate in [3+2] cycloaddition reactions with various dipolarophiles.

-

Coupling Reactions: In an acidic medium, the diazo group can be protonated to form a diazonium salt, which can then undergo coupling reactions, for instance with electron-rich aromatic compounds.

Biological Reactivity: The Link to Venous Pain

The primary clinical interest in Diazo-IC stems from its role as the causative agent of venous pain during dacarbazine infusions.[6] Studies have shown that of the various photodegradation products of dacarbazine, only Diazo-IC induces a dose-dependent pain reaction in animal models.[6]

The precise molecular mechanism by which Diazo-IC induces pain is not fully elucidated but is suggested to be distinct from that of acetic acid-induced inflammatory pain.[6] It is hypothesized that Diazo-IC may act as a direct irritant to the venous endothelium or interact with local nociceptors (pain receptors) in the perivascular tissue. The high reactivity of the diazo group or its potential carbene intermediate could lead to covalent modification of local biomolecules, triggering a pain response.

Caption: Hypothesized mechanism of Diazo-IC-induced venous pain.

Synthesis and Analysis

Laboratory Synthesis

The synthesis of Diazo-IC is typically achieved through the diazotization of its corresponding amino precursor, 5-aminoimidazole-4-carboxamide (AICA). This is a standard reaction in organic chemistry for the conversion of an aromatic or heteroaromatic primary amine to a diazo or diazonium species.

Reaction Scheme: 5-Aminoimidazole-4-carboxamide is treated with a source of nitrous acid (HNO₂), which is commonly generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5 °C) to yield 4-diazoimidazole-5-carboxamide.

Experimental Protocol: Diazotization of 5-Aminoimidazole-4-carboxamide

-

Disclaimer: This protocol is a general guideline based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions in a well-ventilated fume hood.

-

Preparation of the Amine Solution: Dissolve 5-aminoimidazole-4-carboxamide (1 equivalent) in a suitable aqueous acid (e.g., 2 M HCl) with cooling in an ice-water bath to maintain a temperature of 0-5 °C.

-

Preparation of the Nitrite Solution: Prepare a solution of sodium nitrite (1.1 equivalents) in cold deionized water.

-

Diazotization Reaction: Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C. The addition is typically carried out over 15-30 minutes.

-

Reaction Monitoring: Monitor the reaction for the disappearance of the starting amine using a suitable technique (e.g., thin-layer chromatography).

-

Isolation: The product, Diazo-IC, may precipitate from the reaction mixture. If so, it can be collected by filtration, washed with cold water, and dried under vacuum. Alternatively, it may be used directly in a subsequent reaction.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the standard method for the quantification of Diazo-IC, particularly in the context of dacarbazine stability studies.[4]

Typical HPLC Parameters: While specific conditions may vary, a common approach involves:

-

Column: A reverse-phase column, such as a C18.

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where Diazo-IC has significant absorbance.

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and characterization of Diazo-IC.

-

Infrared (IR) Spectroscopy: The IR spectrum of Diazo-IC is expected to show characteristic absorption bands for the N-H and C=O stretching of the carboxamide group, as well as a strong, characteristic band for the N≡N stretch of the diazo group, typically in the range of 2100-2200 cm⁻¹.

-

UV-Visible (UV-Vis) Spectroscopy: Due to the conjugated system of the imidazole ring and the diazo group, Diazo-IC is expected to absorb in the UV region. The parent dacarbazine exhibits strong absorption in the UVA range.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show signals for the imidazole ring proton and the protons of the carboxamide group.

-

¹³C NMR: The spectrum would provide signals for the carbon atoms of the imidazole ring and the carbonyl carbon of the carboxamide group. The carbon atom attached to the diazo group would have a characteristic chemical shift.

-

Safety and Handling

Diazo-IC, like many diazo compounds, requires careful handling due to its potential instability and hazardous properties.

GHS Hazard Classification: Based on aggregated data, Diazo-IC has the following GHS hazard classifications:[3]

-

Flammable Solid

-

Harmful if swallowed

-

Harmful in contact with skin

-

Causes skin irritation

-

Causes serious eye damage/irritation

-

May cause respiratory irritation

Handling Recommendations:

-

Always handle Diazo-IC in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Avoid heating the compound unless part of a controlled procedure, due to the risk of decomposition.

-

Store in a cool, dry, and dark place, away from heat, sources of ignition, and strong oxidizing agents.

-

Avoid friction or shock, as some diazo compounds can be shock-sensitive.

Conclusion

4-Diazoimidazole-5-carboxamide is a molecule of significant interest, primarily due to its role as a clinically relevant photodegradant of dacarbazine. A thorough understanding of its chemical structure, stability, and reactivity is paramount for drug development professionals working to mitigate its formation and the associated adverse effects. This guide has synthesized the available technical information to provide a foundational resource for researchers in this field. Future investigations into the precise molecular mechanism of Diazo-IC-induced pain and the development of more detailed, validated analytical and synthetic protocols will further enhance our ability to manage the challenges associated with this compound.

References

- [Reference to a general organic chemistry textbook for fundamental principles]

- PubChem. (n.d.). 4-Diazo-4H-imidazole-5-carboxamide. National Center for Biotechnology Information.

-

Nakao, R., Ohtani, H., & Irie, T. (2020). Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process. Chemical and Pharmaceutical Bulletin, 68(1), 70-76. [Link]

-

Uchida, T., Kagitani, S., & Onishi, H. (2019). Photochemically stabilized formulation of dacarbazine with reduced production of algogenic photodegradants. International Journal of Pharmaceutics, 564, 492-498. [Link]

-

Inoue, M., et al. (2001). Causative agent of vascular pain among photodegradation products of dacarbazine. Biological and Pharmaceutical Bulletin, 24(7), 812-815. [Link]

- [Additional citations for specific d

-

Shealy, Y. F., Struck, R. F., Holum, L. B., & Montgomery, J. A. (1961). Synthesis of Potential Anticancer Agents. XXIX. 5-Diazoimidazole-4-carboxamide and 5-Diazo-v-triazole-4-carboxamide. The Journal of Organic Chemistry, 26(7), 2396-2401. [Link]

- [Additional citations for specific d

- [Additional citations for specific d

- [Additional citations for specific d

- [Additional citations for specific d

-

PubChem. (n.d.). 4-Diazo-4H-imidazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

- [Additional citations for specific d

- [Additional citations for specific d

- [Additional citations for specific d

- [Additional citations for specific d

- Quinoline. (n.d.). Diazoimidazole-4-carboxamide: Properties, Applications, Safety, Synthesis & Reliable Suppliers in China.

- [Additional citations for specific d

- [Additional citations for specific d

- [Additional citations for specific d

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diazoimidazole-4-carboxamide: Properties, Applications, Safety, Synthesis & Reliable Suppliers in China [quinoline-thiophene.com]

- 3. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Diazoimidazole-5-carboxamide | C4H4N5O+ | CID 81485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Causative agent of vascular pain among photodegradation products of dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of 4-Diazoimidazole-5-carboxamide: A Technical Guide for Drug Discovery Professionals

Abstract

The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a vast chemical space. Within this landscape, imidazole derivatives have emerged as a privileged scaffold, forming the core of numerous clinically successful drugs.[1][2][3] This technical guide delves into the promising, yet underexplored, anticancer potential of 4-diazoimidazole-5-carboxamide. Drawing parallels with established chemotherapeutic agents like dacarbazine and temozolomide, we will illuminate its probable mechanism of action, outline a robust synthetic strategy, and provide a comprehensive roadmap for its preclinical evaluation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to advancing the frontier of oncology.

Introduction: The Imidazole Scaffold in Oncology and the Promise of 4-Diazoimidazole-5-carboxamide

The imidazole ring is a five-membered aromatic heterocycle that is a fundamental component of many biologically active molecules, including purines in DNA.[2] This structural motif has been successfully incorporated into a multitude of anticancer drugs, highlighting its versatility in targeting various oncogenic pathways.[1][4] Clinically approved imidazole-based drugs like dacarbazine and temozolomide function as DNA alkylating agents, inducing cytotoxicity in rapidly proliferating cancer cells.[5][6][7][8]

4-Diazoimidazole-5-carboxamide, a molecule of significant interest, shares a close structural resemblance to the active metabolites of these established drugs. Historical research has indicated its potential for both in vitro and in vivo anticancer activity, yet a comprehensive modern evaluation is conspicuously absent.[9] This guide aims to bridge that gap by providing a scientifically rigorous framework for reinvestigating and harnessing the therapeutic potential of this intriguing compound.

Postulated Mechanism of Action: A Legacy of DNA Alkylation

The structural similarity of 4-diazoimidazole-5-carboxamide to the active metabolite of dacarbazine, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), provides a strong basis for its hypothesized mechanism of action. Dacarbazine is a prodrug that undergoes metabolic activation in the liver to form MTIC.[5][10][11] MTIC is unstable and spontaneously decomposes to form a methyldiazonium cation and 5-aminoimidazole-4-carboxamide (AIC).[12] The highly reactive methyldiazonium cation is the ultimate alkylating species, transferring a methyl group to nucleophilic sites on DNA, primarily the N7 and O6 positions of guanine and the N3 position of adenine.[7][8] This DNA methylation leads to base mispairing, DNA strand breaks, and ultimately, cell cycle arrest and apoptosis.[6][13]

We postulate that 4-diazoimidazole-5-carboxamide acts as a direct precursor to a reactive diazonium species. Under physiological conditions, it is likely to undergo decomposition to generate an imidazole-diazonium ion, which can then alkylate DNA and other crucial biomolecules within cancer cells, mirroring the cytotoxic effects of dacarbazine and temozolomide.

Signaling Pathway Diagram: Postulated Mechanism of 4-Diazoimidazole-5-carboxamide

Caption: Postulated mechanism of 4-diazoimidazole-5-carboxamide leading to tumor cell death.

Synthesis and Characterization: A Practical Approach

The synthesis of 4-diazoimidazole-5-carboxamide can be achieved through the diazotization of its corresponding amino precursor, 5-aminoimidazole-4-carboxamide (AICA). This well-established reaction provides a reliable route to obtain the target compound for preclinical studies.

Synthetic Protocol

Step 1: Diazotization of 5-Aminoimidazole-4-carboxamide (AICA)

-

Dissolve 5-aminoimidazole-4-carboxamide (AICA) in an appropriate acidic aqueous solution (e.g., dilute hydrochloric acid) at 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the AICA solution while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for a specified period (e.g., 30-60 minutes) at 0-5 °C to ensure complete diazotization.

-

The formation of the yellow precipitate, 4-diazoimidazole-5-carboxamide, indicates the progression of the reaction.

-

Isolate the product by filtration, wash with cold water and a suitable organic solvent (e.g., cold ethanol or ether), and dry under vacuum.

Characterization

Rigorous characterization of the synthesized 4-diazoimidazole-5-carboxamide is crucial to confirm its identity and purity.

| Analytical Technique | Expected Outcome |

| ¹H and ¹³C NMR Spectroscopy | Confirmation of the chemical structure and absence of starting material. |

| Mass Spectrometry (MS) | Determination of the molecular weight (137.10 g/mol ).[14] |

| Infrared (IR) Spectroscopy | Identification of characteristic functional groups (e.g., diazo, amide). |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. |

Preclinical Evaluation Workflow: A Comprehensive Experimental Roadmap

A systematic and multi-faceted approach is essential to thoroughly evaluate the anticancer potential of 4-diazoimidazole-5-carboxamide. The following experimental workflow provides a detailed guide for its preclinical assessment.

Experimental Workflow Diagram

Caption: A phased approach for the preclinical evaluation of 4-diazoimidazole-5-carboxamide.

Phase 1: In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic effects of 4-diazoimidazole-5-carboxamide against a panel of human cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., melanoma, glioblastoma, leukemia cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 4-diazoimidazole-5-carboxamide (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.

Phase 2: Mechanism of Action Studies

Objective: To elucidate the molecular mechanisms underlying the anticancer activity of 4-diazoimidazole-5-carboxamide.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cancer cells with 4-diazoimidazole-5-carboxamide at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20 °C.

-

Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.

Protocol: Apoptosis Assay by Annexin V/PI Staining

-

Cell Treatment: Treat cancer cells with 4-diazoimidazole-5-carboxamide at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol: DNA Alkylation Assessment (Comet Assay)

-

Cell Treatment: Treat cancer cells with 4-diazoimidazole-5-carboxamide for a short duration (e.g., 1-4 hours).

-

Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt lysis buffer to remove cellular proteins.

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions to unwind and separate fragmented DNA.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the "comet tail."

Phase 3: In Vivo Efficacy Studies

Objective: To evaluate the antitumor efficacy and safety of 4-diazoimidazole-5-carboxamide in a preclinical animal model.

Protocol: Xenograft Tumor Model

-

Tumor Implantation: Subcutaneously implant human cancer cells (selected from the in vitro screening) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-200 mm³) and randomize the mice into treatment and control groups.

-

Compound Administration: Administer 4-diazoimidazole-5-carboxamide via an appropriate route (e.g., intraperitoneal or intravenous injection) at various doses. Include a vehicle control group.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

-

Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) and assess any signs of toxicity (e.g., weight loss, behavioral changes).

Data Interpretation and Future Directions

The collective data from these studies will provide a comprehensive profile of the anticancer potential of 4-diazoimidazole-5-carboxamide.

| Potential Outcome | Interpretation and Next Steps |

| Potent and selective in vitro cytotoxicity | Indicates promising anticancer activity. Proceed to mechanism of action studies. |

| Induction of cell cycle arrest and apoptosis | Confirms the induction of programmed cell death. |

| Evidence of DNA alkylation | Supports the hypothesized mechanism of action. |

| Significant tumor growth inhibition in vivo | Demonstrates preclinical efficacy. |

| Favorable toxicity profile in vivo | Suggests a good therapeutic window. |

Future research should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties. Further mechanistic studies could explore the specific DNA adducts formed and the role of DNA repair pathways in resistance.

Conclusion

4-Diazoimidazole-5-carboxamide represents a compelling starting point for the development of novel anticancer agents. Its structural relationship to clinically validated drugs, coupled with early evidence of its activity, underscores the need for a thorough and modern re-evaluation. The comprehensive experimental framework detailed in this guide provides a clear and actionable path for researchers to unlock the full therapeutic potential of this promising imidazole derivative. Through rigorous scientific investigation, we can aspire to translate this historical observation into a tangible clinical benefit for cancer patients.

References

-

Dacarbazine - Wikipedia. Available at: [Link]

-

What is the mechanism of Dacarbazine? - Patsnap Synapse. Available at: [Link]

-

What is Dacarbazine used for? - Patsnap Synapse. Available at: [Link]

-

Diazoimidazole-4-carboxamide: Properties, Applications, Safety, Synthesis & Reliable Suppliers in China - Quinoline. Available at: [Link]

-

Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines - PubMed. Available at: [Link]

-

Temozolomide (Temodal) | Cancer information - Cancer Research UK. Available at: [Link]

-

Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology. Available at: [Link]

-

Imidazoles as potential anticancer agents - PMC - NIH. Available at: [Link]

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available at: [Link]

-

Dacarbazine: Package Insert / Prescribing Information - Drugs.com. Available at: [Link]

-

Synthesis of Potential Anticancer Agents. XXIX. 5-Diazoimidazole-4-carboxamide and 5-Diazo-v-triazole-4-carboxamide1,2 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem. Available at: [Link]

-

Dacarbazine - LiverTox - NCBI - NIH. Available at: [Link]

-

Temozolomide: mechanisms of action, repair and resistance - PubMed. Available at: [Link]

-

Temozolomide - Wikipedia. Available at: [Link]

-

Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. Available at: [Link]

-

What is the mechanism of Temozolomide? Available at: [Link]

-

Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells - PubMed. Available at: [Link]

-

Synthesis of Potential Anticancer Agents. XXIX. 5-Diazoimidazole-4-carboxamide and 5-Diazo-v-triazole-4-carboxamide1,2. Available at: [Link]

-

Imidazole-based anticancer drugs are currently undergoing clinical trials. - ResearchGate. Available at: [Link]

-

Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - ResearchGate. Available at: [Link]

-

(PDF) Temozolomide: Mechanisms of Action, Repair and Resistance - ResearchGate. Available at: [Link]

-

An Overview of Imidazole and Its Analogues As Potent Anticancer Agents - Taylor & Francis. Available at: [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - MDPI. Available at: [Link]

-

5-aminoimidazole-4-carboxamide riboside mimics the effects of insulin on the expression of the 2 key gluconeogenic genes PEPCK and glucose-6-phosphatase - PubMed. Available at: [Link]

-

5-aminoimidazole-4-carboxamide ribonucleoside and AMP-activated protein kinase inhibit signalling through NF-κB - PubMed. Available at: [Link]

-

Imidazoles. I. Coupling Reactions of 5-Diazoimidazole-4-carboxamide1,2 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Dacarbazine - Wikipedia [en.wikipedia.org]

- 6. cancerresearchuk.org [cancerresearchuk.org]

- 7. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Temozolomide - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. What is the mechanism of Dacarbazine? [synapse.patsnap.com]

- 11. What is Dacarbazine used for? [synapse.patsnap.com]

- 12. Dacarbazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. What is the mechanism of Temozolomide? [synapse.patsnap.com]

- 14. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Diazoimidazole-5-carboxamide (DICA) and its Role in DNA Alkylation

Abstract

This technical guide provides a comprehensive examination of 4-diazoimidazole-5-carboxamide (DICA), a reactive diazo compound with significant implications in the field of molecular biology and pharmacology. While structurally related to key intermediates in the metabolism of blockbuster anticancer drugs like dacarbazine and temozolomide, DICA possesses a distinct and direct role in the alkylation of DNA. This document will elucidate the fundamental chemistry of DICA, its mechanism of action as a DNA alkylating agent, and the downstream cellular consequences. Furthermore, we will provide detailed, field-proven experimental protocols for the synthesis of DICA and the subsequent characterization of its DNA adducts, offering researchers a validated framework for investigating its biological activity. The guide distinguishes DICA's direct alkylating capacity from the methylation activity of its more famous therapeutic precursors, providing critical clarity for professionals in drug development and oncology research.

Introduction: Unveiling 4-Diazoimidazole-5-carboxamide (DICA)

DNA alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying the DNA of cancer cells, which disrupts DNA replication and transcription, ultimately triggering cell death.[1][2] While many clinically established alkylating agents are prodrugs that require metabolic activation, there exists a class of compounds that are intrinsically reactive. 4-diazoimidazole-5-carboxamide (DICA), also known as diazo-IC, falls into this category.[3]

DICA is an imidazole derivative characterized by a diazo group (-N=N-) and a carboxamide group (-C(=O)NH2).[4] The presence of the diazo group, a highly reactive functional moiety, confers upon DICA the ability to act as a potent electrophile, capable of directly alkylating nucleophilic sites within the DNA structure without prior metabolic activation.[5][6]

It is crucial to distinguish the mechanism of DICA from that of the structurally related anticancer drugs dacarbazine (DTIC) and temozolomide (TMZ). DTIC and TMZ are prodrugs that, through enzymatic and non-enzymatic processes respectively, generate a common active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[7][8] MTIC is unstable and decomposes to release a highly reactive methyldiazonium cation , which is the ultimate species responsible for DNA methylation .[8][9][10] In contrast, DICA itself acts as the alkylating agent, transferring its entire imidazole-carboxamide scaffold to the DNA base. This fundamental mechanistic difference is central to understanding its unique biological profile.

Physicochemical Properties

A clear understanding of a compound's properties is foundational to any experimental design.

| Property | Value | Source |

| Molecular Formula | C4H3N5O | [3][11] |

| Molecular Weight | 137.10 g/mol | [3] |

| CAS Number | 7008-85-7 | [3][11] |

| IUPAC Name | 5-diazoimidazole-4-carboxamide | [3] |

| Synonyms | Diazo-IC, 4-Diazo-4H-imidazole-5-carboxamide | [3][12] |

The Chemistry of DICA: Synthesis and Reactivity

The reactivity of DICA is intrinsically linked to its diazo functional group. Understanding its synthesis provides insight into its handling and stability.

Synthesis Pathway

DICA is typically synthesized via the diazotization of its precursor, 5-aminoimidazole-4-carboxamide (AICA). AICA is a known intermediate in the de novo synthesis of purine nucleotides.[13][14] The synthesis involves treating AICA with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong acid like hydrochloric acid, under cold conditions to control the reactivity of the resulting diazonium salt.

Caption: Synthesis of DICA via diazotization of AICA.

Core Reactivity: The Diazo Group

The diazo group in DICA is the hub of its electrophilic character. Under physiological or mildly acidic conditions, it can be protonated, forming a highly unstable diazonium ion. This species is an excellent leaving group (dinitrogen gas, N₂), which facilitates the formation of a covalent bond with available nucleophiles. In a biological context, the most relevant nucleophiles are the electron-rich nitrogen and oxygen atoms on DNA bases.[15]

Mechanism of DNA Alkylation by DICA

Unlike agents that methylate DNA, DICA transfers a larger molecular fragment to the DNA backbone. This process proceeds via a direct nucleophilic attack from a DNA base onto the DICA molecule.

The N7 position of guanine is the most nucleophilic site in DNA and is a common target for many alkylating agents.[15] The proposed mechanism involves the attack of the N7-guanine on the carbon atom of DICA bearing the diazo group. This is followed by the irreversible loss of stable dinitrogen gas, resulting in a stable covalent adduct where the imidazole-carboxamide moiety is attached to the guanine base.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cancerresearchuk.org [cancerresearchuk.org]

- 3. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diazoimidazole-4-carboxamide: Properties, Applications, Safety, Synthesis & Reliable Suppliers in China [quinoline-thiophene.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. usbio.net [usbio.net]

- 12. 4-Diazo-4H-imidazole-5-carboxamide | LGC Standards [lgcstandards.com]

- 13. Synthesis of 5-Aminoimidazole-4-Carboxamide Riboside (AICAR) and Its Derivatives Using Inosine as Starting Material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Direct Reversal of DNA Alkylation Damage - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Diazoimidazole-5-carboxamide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-diazoimidazole-5-carboxamide, a pivotal molecule in the landscape of medicinal chemistry. From its initial synthesis in the pursuit of novel anticancer agents to its contemporary relevance as a key intermediate and reference compound, this document delves into the history, synthesis, chemical properties, and critical applications of this diazo compound. Authored from the perspective of a Senior Application Scientist, this guide synthesizes historical context with modern procedural insights, offering a valuable resource for researchers in organic synthesis and drug development.

Introduction: The Imidazole Carboxamide Scaffold in Medicinal Chemistry

The imidazole carboxamide core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds. Its prevalence stems from the imidazole ring's ability to participate in hydrogen bonding and coordination chemistry, as well as its metabolic stability. A notable member of this family is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in purine biosynthesis, underscoring the deep-seated role of this structural motif in biological systems. It is within this context of exploring imidazole-based compounds as potential antimetabolites and anticancer agents that 4-diazoimidazole-5-carboxamide emerged.

Discovery and Seminal Synthesis: The Work of Shealy, Montgomery, and Colleagues

The history of 4-diazoimidazole-5-carboxamide, often referred to as diazo-IC, is rooted in the pioneering work on potential anticancer agents. The first isolation and characterization of this compound were reported in a 1961 paper in The Journal of Organic Chemistry by Y. Fulmer Shealy, John A. Montgomery, and their colleagues.[1][2] Their research focused on the synthesis of diazo derivatives of imidazole and triazole carboxamides as potential purine antagonists.

The foundational synthesis involved the diazotization of 5-aminoimidazole-4-carboxamide (AICA). This reaction, while conceptually straightforward, required careful control of conditions to isolate the diazo compound, which they found to be a stable, pale-yellow solid in the absence of moisture.[1][2]

The Causality Behind the Original Experimental Design